2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of dichlorophenyl and difluoroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,6-dichlorophenyl derivatives with difluoroethanol under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, amination using ammonia or amines.
Major Products
Oxidation: 2-(2,6-Dichlorophenyl)-2,2-difluoroacetone.
Reduction: 2-(2,6-Dichlorophenyl)-2,2-difluoroethane.
Substitution: 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-amine.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid.
2,6-Dichlorophenyl isocyanate: Used in the synthesis of various organic compounds.
2,6-Dichlorophenyl acetamide: Another derivative with potential biological activity
Uniqueness
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both dichlorophenyl and difluoroethanol groups, which confer distinct chemical reactivity and potential biological activity. Its dual halogenation (chlorine and fluorine) makes it particularly interesting for various chemical transformations and applications .
Properties
Molecular Formula |
C8H6Cl2F2O |
---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6Cl2F2O/c9-5-2-1-3-6(10)7(5)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
ROWASOGISXYRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)(F)F)Cl |
Origin of Product |
United States |
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